N'-(4-propylcyclohexylidene)biphenyl-4-carbohydrazide
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Overview
Description
N’-(4-propylcyclohexylidene)biphenyl-4-carbohydrazide is a compound that belongs to the class of hydrazones. Hydrazones are known for their versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science. This compound is characterized by the presence of a biphenyl group and a carbohydrazide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-propylcyclohexylidene)biphenyl-4-carbohydrazide typically involves the condensation reaction between biphenyl-4-carbohydrazide and 4-propylcyclohexanone. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid or base to facilitate the condensation process. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of N’-(4-propylcyclohexylidene)biphenyl-4-carbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’-(4-propylcyclohexylidene)biphenyl-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone moiety.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted hydrazone derivatives with various functional groups.
Scientific Research Applications
N’-(4-propylcyclohexylidene)biphenyl-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor and its biological activity against various pathogens.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’-(4-propylcyclohexylidene)biphenyl-4-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydrazone moiety is crucial for its binding affinity and specificity towards the target enzyme .
Comparison with Similar Compounds
Similar Compounds
- N’-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-(4-propylcyclohexylidene)biphenyl-4-carbohydrazide is unique due to its specific structural features, such as the presence of a propyl group on the cyclohexylidene ring. This structural modification imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C22H26N2O |
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Molecular Weight |
334.5 g/mol |
IUPAC Name |
4-phenyl-N-[(4-propylcyclohexylidene)amino]benzamide |
InChI |
InChI=1S/C22H26N2O/c1-2-6-17-9-15-21(16-10-17)23-24-22(25)20-13-11-19(12-14-20)18-7-4-3-5-8-18/h3-5,7-8,11-14,17H,2,6,9-10,15-16H2,1H3,(H,24,25) |
InChI Key |
ZWTQJIDXKTZIMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(=NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CC1 |
Origin of Product |
United States |
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